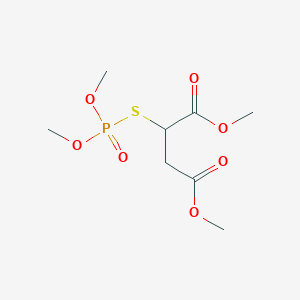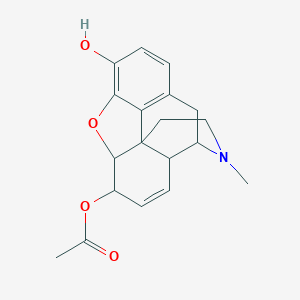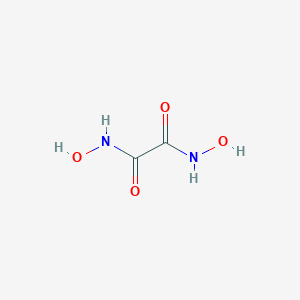
2-(4-Isobutylphenyl)propanohydrazide
Vue d'ensemble
Description
2-(4-Isobutylphenyl)propanohydrazide is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Isobutylphenyl)propanohydrazide can be synthesized from ibuprofen ethyl ester through a reaction with hydrazine hydrate in ethanol. The reaction is typically carried out under reflux conditions for about 10 hours . The general procedure involves mixing the ethyl ester of ibuprofen with hydrazine hydrate in absolute ethanol and heating the mixture under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis from ibuprofen derivatives suggests that similar large-scale organic synthesis techniques could be employed. These methods would likely involve optimized reaction conditions, efficient purification processes, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isobutylphenyl)propanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.
Applications De Recherche Scientifique
2-(4-Isobutylphenyl)propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly as a derivative of ibuprofen.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(4-Isobutylphenyl)propanohydrazide is not fully understood, but it is believed to involve interactions with molecular targets similar to those of ibuprofen. Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . It is likely that this compound exerts its effects through similar pathways, although further research is needed to confirm this.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: The parent compound from which 2-(4-Isobutylphenyl)propanohydrazide is derived.
2-(4-Isobutylphenyl)propanoic acid: Another derivative of ibuprofen with similar chemical properties.
2-(4-Isobutylphenyl)propanehydrazide: A closely related compound with slight structural differences.
Uniqueness
This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPFQDYGHWBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371520 | |
| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127222-69-9 | |
| Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical structural conformation of 2-(4-Isobutylphenyl)propanohydrazide derivatives?
A: Research reveals that this compound derivatives commonly exhibit a trans configuration across the acyclic C=N bond within the hydrazide group. [, , , ] This configuration is often stabilized by an intramolecular O—H⋯N hydrogen bond, forming a six-membered ring motif (S(6)). Additionally, the two aromatic rings within the molecule, the formohydrazide unit and the 4-isobutylphenyl ring, tend to be non-coplanar, displaying a dihedral angle ranging from 70° to 90°. [, , , ]
Q2: How do substituents on the benzene ring of the benzylidene group affect the crystal packing of these compounds?
A: The introduction of different substituents on the benzylidene group significantly influences the intermolecular interactions and, consequently, the crystal packing of these compounds. For instance, in the unsubstituted derivative, intermolecular N—H⋯O and C—H⋯O hydrogen bonds connect molecules into chains, further stabilized by C—H⋯π interactions. [] Introducing a bromine atom in the para position leads to the formation of similar chains, but with additional C—H⋯N hydrogen bonds observed. [] Interestingly, the presence of a bromine atom in the meta position, along with a hydroxyl group in the ortho position, results in three independent molecules in the asymmetric unit, showcasing the impact of substituent position on molecular packing. []
Q3: Have any studies explored the potential applications of this compound derivatives?
A: While the provided research primarily focuses on the structural characterization of this compound derivatives, their structural similarity to ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), suggests potential applications in medicinal chemistry. [, , , ] Further research exploring their biological activity and pharmacological properties could provide valuable insights into their potential therapeutic uses.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)









